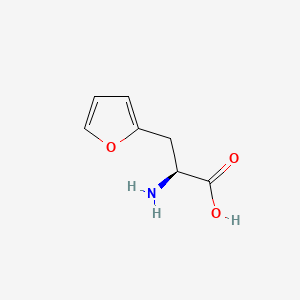
4-ETHYLPHENYLAMINO-1,2-DIMETHYL-6-METHYLAMINOPYRIMIDINIUM CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is a chemical compound known for its role as a modulator of sino-atrial node function. It is commonly used in scientific research to study ion channels, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound is also referred to by its alternative name, ZD 7288 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of ethylphenylamino and methylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with methyl chloride to form the pyrimidinium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is widely used in scientific research due to its ability to modulate ion channels. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of ion channel function and regulation, particularly HCN channels.
Medicine: Investigated for its potential therapeutic effects on cardiac arrhythmias and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
The compound exerts its effects by blocking the hyperpolarization-activated cation current (I_f) in HCN channels. This action modulates the pacemaker activity in the sino-atrial node, affecting heart rate and rhythm. In central neurons, it blocks the I_h current, influencing neuronal excitability and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
ZD 7288: Another name for the same compound.
Ivabradine: A similar HCN channel blocker used clinically for heart rate control.
HCN Channel Blockers: Other compounds in this class include cilobradine and zatebradine.
Uniqueness
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is unique due to its specific structure, which allows it to selectively block HCN channels without significantly affecting other ion channels. This selectivity makes it a valuable tool in both basic research and potential therapeutic applications .
Propriétés
Numéro CAS |
133060-80-7 |
|---|---|
Formule moléculaire |
C15H21ClN4 |
Poids moléculaire |
292.81 g/mol |
Nom IUPAC |
6-ethyl-4-N,2,3-trimethyl-5-N-phenylpyrimidin-3-ium-4,5-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-13-14(18-12-9-7-6-8-10-12)15(16-3)19(4)11(2)17-13;/h6-10,18H,5H2,1-4H3;1H |
Clé InChI |
IELCLEKQPWMRLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=[N+](C(=N1)C)C)NC)NC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)





![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
